Corallidictyal A
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Overview
Description
Corallidictyal A is a natural product found in Siphonodictyon coralliphagum with data available.
Scientific Research Applications
1. Inhibition of Protein Kinase C
Corallidictyal A, identified from the marine sponge Aka (= Siphonodictyon) coralliphagum, exhibits properties as an inhibitor of protein kinase C. This enzyme plays a crucial role in various cellular processes, making this compound a potential compound for further pharmacological research (Chan et al., 1994).
2. Antimicrobial and Antiproliferative Properties
Research into the chemistry of the sponge Aka coralliphagum led to the isolation of several compounds, including Corallidictyals, which displayed antimicrobial activity against bacteria, yeasts, and fungi. They were also tested in antiproliferation assays, indicating potential uses in combating microbial infections and controlling cell proliferation (Grube et al., 2007).
3. Synthetic Methodology Development
Studies on this compound have contributed to advancements in synthetic chemistry. For instance, the total synthesis of Corallidictyal D was achieved, demonstrating the utility of specific reagents and methodologies in creating complex marine natural products. This contributes to the broader field of organic synthesis (Cano et al., 2013).
4. Biosynthesis Insights
Research into the biosynthesis of Corallidictyals A-D offers insights into the natural production processes of these compounds. Understanding these processes can provide valuable information for the field of bioorganic chemistry and aid in the synthetic production of these compounds (Markwell-Heys & George, 2016).
5. Potential Therapeutic Applications
This compound, derived from marine corals, has been studied in the context of integrative medicine. Compounds from corals show promise in various therapeutic areas, including anti-inflammatory, anticancer, bone repair, and neurological benefits (Cooper et al., 2014).
Properties
CAS No. |
160632-45-1 |
---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde |
InChI |
InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3 |
InChI Key |
XVRIRQMQGOSIKV-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |
Synonyms |
corallidictyal A corallidictyal B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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